molecular formula C12H15N3O3 B2587339 2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-phenylethanol CAS No. 1987084-87-6

2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-phenylethanol

Cat. No.: B2587339
CAS No.: 1987084-87-6
M. Wt: 249.27
InChI Key: LUWBKRKHMZDWNQ-UHFFFAOYSA-N
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Description

2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-phenylethanol is an organic compound that features a triazole ring substituted with hydroxymethyl groups and a phenylethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-phenylethanol typically involves the formation of the triazole ring followed by the introduction of the phenylethanol group. One common method is the cycloaddition reaction between an azide and an alkyne to form the triazole ring, known as the Huisgen cycloaddition or “click chemistry.” The hydroxymethyl groups can be introduced through subsequent functionalization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-phenylethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The triazole ring and phenylethanol moiety can be reduced under specific conditions.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like alkoxides or amines can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-phenylethanol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

    Industry: The compound can be utilized in the production of polymers, coatings, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-phenylethanol depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the phenylethanol moiety can enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    2,5-bis(hydroxymethyl)furan: A biomass-derived platform chemical with applications in polymer synthesis.

    5-hydroxymethylfurfural: An important intermediate in the production of various chemicals and materials.

    DMDM hydantoin: An antimicrobial preservative used in cosmetics and personal care products.

Uniqueness

2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-phenylethanol is unique due to its combination of a triazole ring and phenylethanol moiety, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-[4,5-bis(hydroxymethyl)triazol-1-yl]-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c16-7-10-11(8-17)15(14-13-10)6-12(18)9-4-2-1-3-5-9/h1-5,12,16-18H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWBKRKHMZDWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2C(=C(N=N2)CO)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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